![molecular formula C16H11FN2O2 B2379129 [1-(3-fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone CAS No. 956624-10-5](/img/structure/B2379129.png)
[1-(3-fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone
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Overview
Description
[1-(3-fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone, also known as FMHM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMHM belongs to a class of compounds known as pyrazoles, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. In
Scientific Research Applications
Synthesis Techniques
Synthesis and Screening : Jadhav, R., Nikumbh, A., & Karale, B. (2015) reported the synthesis of a related compound, which involved reacting 3-Formylchromone with 1-(4-(4-fluorophenyl)thiazol-2-yl)hydrazine to eventually form a compound with a similar structure to 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone. This synthesis was part of a study screening for biological activity (Jadhav, Nikumbh, & Karale, 2015).
Regioselective Synthesis Approach : Alizadeh, A., Moafi, L., & Zhu, L.-G. (2015) described a regioselective synthesis method for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, highlighting the use of a 1,3-dipolar cycloaddition reaction (Alizadeh, Moafi, & Zhu, 2015).
Biological Activities
Antibacterial Screening : Landage, V. P., Thube, D. R., & Karale, B. (2019) synthesized a series of compounds, including derivatives similar to 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone, and evaluated their antibacterial activities (Landage, Thube, & Karale, 2019).
Synthesis and Antimicrobial Activity : Gadakh, A. V., Pandit, C., Rindhe, S. S., & Karale, B. (2010) explored the synthesis and antimicrobial activities of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, providing insights into their biological potentials (Gadakh et al., 2010).
Antipsychotic Potential : Wise, L. D., Butler, D. E., DeWald, H. A., et al. (1987) investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for potential antipsychotic properties, which indirectly relates to the structural framework of the compound (Wise et al., 1987).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone may potentially affect a wide range of biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities , suggesting that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
[1-(3-fluorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-4-3-5-13(8-12)19-10-11(9-18-19)16(21)14-6-1-2-7-15(14)20/h1-10,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYAYMAVHBTWGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC(=CC=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333428 |
Source
|
Record name | [1-(3-fluorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[1-(3-fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
CAS RN |
956624-10-5 |
Source
|
Record name | [1-(3-fluorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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